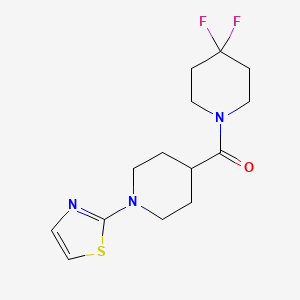![molecular formula C12H16BrN5OS B12264134 4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one](/img/structure/B12264134.png)
4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one is a complex organic compound that features a unique combination of functional groups, including a brominated pyrimidine ring, an azetidine ring, and a piperazinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one typically involves multiple steps, starting from commercially available precursors One common route involves the bromination of 2-(methylsulfanyl)pyrimidine, followed by the formation of the azetidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the de-brominated product.
Substitution: Formation of azido or thiolated derivatives.
Aplicaciones Científicas De Investigación
4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one involves its interaction with specific molecular targets. The brominated pyrimidine ring can interact with nucleophilic sites on enzymes or receptors, while the azetidine and piperazinone rings can enhance binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through these interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(methylsulfanyl)pyrimidin-4-ol: Shares the brominated pyrimidine core but lacks the azetidine and piperazinone rings.
2-Methylsulfanyl-pyrimidin-4-ol: Similar structure without the bromine atom.
5-Chloro-2-(methylsulfanyl)pyrimidin-4-ol: Chlorinated analog with similar properties.
Uniqueness
4-{1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azetidine and piperazinone rings enhances its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal research.
Propiedades
Fórmula molecular |
C12H16BrN5OS |
|---|---|
Peso molecular |
358.26 g/mol |
Nombre IUPAC |
4-[1-(5-bromo-2-methylsulfanylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one |
InChI |
InChI=1S/C12H16BrN5OS/c1-20-12-15-4-9(13)11(16-12)18-5-8(6-18)17-3-2-14-10(19)7-17/h4,8H,2-3,5-7H2,1H3,(H,14,19) |
Clave InChI |
ZEQDBNOVCVISRA-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(C(=N1)N2CC(C2)N3CCNC(=O)C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({1-[(3-Cyanophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B12264054.png)


![4-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]oxolan-3-ol](/img/structure/B12264071.png)
![5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12264078.png)
![4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12264080.png)
![1-(Pyridin-2-yl)-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B12264088.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12264093.png)
![3-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12264094.png)
![N-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12264109.png)
![2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B12264116.png)
![N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12264122.png)
![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B12264124.png)
![N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12264130.png)
